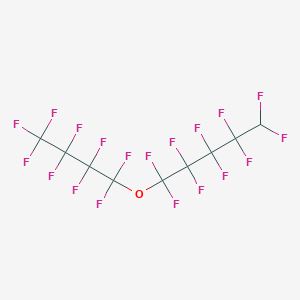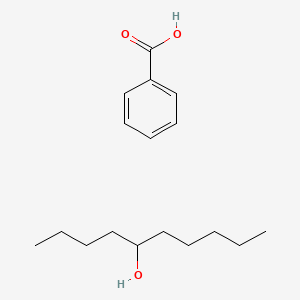
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane: is a fluorinated organic compound with the molecular formula C9H2F19O . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, low surface energy, and resistance to solvents and chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane typically involves the reaction of perfluorinated alcohols with perfluorinated alkyl iodides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction conditions include temperatures ranging from 60°C to 80°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. The production methods are designed to maximize yield and purity while minimizing the release of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a fluorinated amine derivative, while reaction with an alcohol can yield a fluorinated ether.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane is used as a reagent in the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its high fluorine content makes it useful in the development of imaging agents for techniques such as fluorine-19 nuclear magnetic resonance (NMR) imaging.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to resist degradation in biological environments makes it a candidate for encapsulating and delivering therapeutic agents.
Industry: Industrially, this compound is used in the production of coatings and lubricants that require high resistance to chemicals and extreme temperatures. It is also used in the manufacture of electronic components where its insulating properties are beneficial.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the materials in which the compound is used, such as increasing thermal stability and chemical resistance.
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2,3,4,5,5,5-Decafluoropentane
- 1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-(trifluoromethyl)pentane
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Comparison: Compared to these similar compounds, 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-(nonafluorobutoxy)pentane is unique due to its specific structure that includes a nonafluorobutoxy group. This structural feature imparts additional chemical stability and resistance to degradation, making it particularly useful in applications requiring long-term stability under harsh conditions.
Eigenschaften
CAS-Nummer |
173350-69-1 |
|---|---|
Molekularformel |
C9HF19O |
Molekulargewicht |
486.07 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decafluoro-1-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)pentane |
InChI |
InChI=1S/C9HF19O/c10-1(11)2(12,13)3(14,15)5(18,19)8(25,26)29-9(27,28)6(20,21)4(16,17)7(22,23)24/h1H |
InChI-Schlüssel |
WUECOAFJMLKRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)


![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)


![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)


![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

